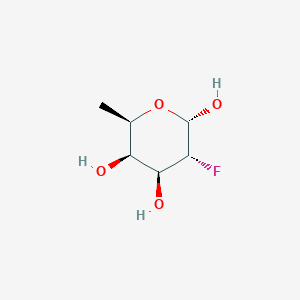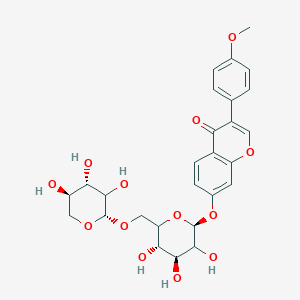
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is a synthetic organic compound that belongs to the class of fluorinated carbohydrates This compound is characterized by the presence of a fluorine atom at the third carbon position and a methyl group at the sixth carbon position of the oxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine, to facilitate the substitution of a hydroxyl group with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available carbohydrate sources. The process includes protection and deprotection steps to ensure selective fluorination and methylation. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl groups formed after oxidation, using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols from carbonyl compounds.
科学研究应用
Chemistry: (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol is used as a building block in the synthesis of more complex fluorinated carbohydrates. It is also employed in the study of reaction mechanisms involving fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine substitution on carbohydrate metabolism and enzyme interactions. It serves as a probe to study the binding and activity of glycosidases and other carbohydrate-processing enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its fluorinated nature may enhance the metabolic stability and bioavailability of carbohydrate-based drugs.
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of fluorinated polymers and surfactants with unique properties.
作用机制
The mechanism of action of (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound may act as an inhibitor or substrate for glycosidases, altering their activity and leading to changes in metabolic pathways.
相似化合物的比较
(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxane-2-yl: A non-fluorinated analog with similar structural features but lacking the fluorine atom.
(2S,3R,4S,5R,6R)-3-chloro-6-methyloxane-2,4,5-triol: A chlorinated analog with a chlorine atom instead of fluorine at the third carbon position.
(2S,3R,4S,5R,6R)-3-fluoro-6-ethyloxane-2,4,5-triol: A similar compound with an ethyl group at the sixth carbon position instead of a methyl group.
Uniqueness: The presence of the fluorine atom at the third carbon position in (2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol imparts unique electronic and steric properties to the molecule. This can influence its reactivity, binding interactions, and overall stability compared to its non-fluorinated or differently substituted analogs.
属性
分子式 |
C6H11FO4 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6+/m1/s1 |
InChI 键 |
IRKXGKIPOMIQOD-DVKNGEFBSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O |
规范 SMILES |
CC1C(C(C(C(O1)O)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)



![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)


